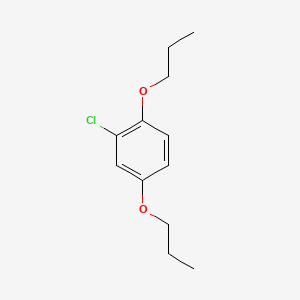

2-Chloro-1,4-dipropoxybenzene

Description

Contextual Significance of Benzene (B151609) Derivatives in Synthetic Chemistry

Benzene derivatives are fundamental building blocks in organic synthesis, serving as precursors to a vast array of pharmaceuticals, agrochemicals, and polymers. The ability to introduce various functional groups onto the benzene ring allows chemists to fine-tune the molecule's properties for specific applications. The inherent stability of the aromatic ring, coupled with its susceptibility to electrophilic and nucleophilic substitution reactions, makes it a versatile platform for constructing complex molecular architectures.

Evolution of Functionalized Alkoxybenzene Derivatives as Precursors

Alkoxybenzenes, benzene derivatives bearing one or more alkoxy groups, are particularly valuable precursors in synthetic chemistry. The alkoxy group is an electron-donating group, which activates the benzene ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions. rsc.org This activating effect, combined with the potential for the alkoxy group to be cleaved to reveal a phenol (B47542), enhances their synthetic utility. rsc.org The evolution of functionalized alkoxybenzene derivatives has been driven by the need for more sophisticated building blocks in areas like drug discovery and materials science, where precise control over molecular properties is paramount. acs.org

Rationale for Investigating Halogenated Alkoxybenzenes: A Focus on 2-Chloro-1,4-dipropoxybenzene

The introduction of a halogen atom, such as chlorine, onto an alkoxybenzene scaffold adds another layer of synthetic versatility and modulates the electronic properties of the molecule. Halogen atoms are weakly deactivating yet ortho-, para-directing for electrophilic aromatic substitution, offering a different regiochemical outcome compared to the strongly activating alkoxy groups. nsf.govresearchgate.net This interplay of electronic effects makes halogenated alkoxybenzenes intriguing substrates for further functionalization.

This compound, with its specific substitution pattern, presents a unique case. The chlorine atom at the 2-position and the two propoxy groups at the 1- and 4-positions create a distinct electronic and steric environment on the benzene ring. This specific arrangement influences the molecule's reactivity and potential applications, making it a target of academic and industrial research. The presence of halogen atoms in organic compounds can also enhance their pharmacological activity. nih.gov

Overview of Research Trajectories Pertaining to this compound

Current research on this compound appears to be centered on its role as a chemical intermediate and building block. While extensive, detailed studies on this specific compound are not widely published in top-tier journals, its availability from chemical suppliers suggests its use in proprietary or early-stage discovery research. sigmaaldrich.com The primary research trajectory seems to be its utilization in the synthesis of more complex molecules, where the chloro and propoxy groups can be further modified or used to direct subsequent reactions. For instance, related halogenated alkoxybenzenes are used in the synthesis of materials for organic light-emitting diodes (OLEDs) and as precursors for pharmacologically active compounds.

Scope and Objectives of Current Academic Inquiry into this compound

The main objective of academic inquiry into this compound is to understand its fundamental chemical properties and explore its synthetic potential. This includes developing efficient and selective methods for its synthesis and subsequent transformation into other valuable chemical entities. A key area of interest is the selective functionalization of the benzene ring, taking advantage of the directing effects of the existing substituents.

Chemical and Physical Properties of this compound

Below is a table summarizing the known chemical and physical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₇ClO₂ | sigmaaldrich.com |

| Molecular Weight | 228.72 g/mol | sigmaaldrich.com |

| Physical State | Solid | sigmaaldrich.com |

| InChI | 1S/C12H17ClO2/c1-3-7-14-10-5-6-12(11(13)9-10)15-8-4-2/h5-6,9H,3-4,7-8H2,1-2H3 | sigmaaldrich.com |

| InChI Key | SWQFWWUXVCCQSJ-UHFFFAOYSA-N | sigmaaldrich.com |

| SMILES | CCCOC1=C(Cl)C=C(OCCC)C=C1 | sigmaaldrich.com |

| MDL Number | MFCD00048688 | sigmaaldrich.com |

Synthesis of this compound

The synthesis of this compound can be conceptualized through several established organic chemistry reactions. A plausible synthetic route would involve the chlorination of 1,4-dipropoxybenzene (B1597266).

A common method for the chlorination of activated aromatic rings like 1,4-dipropoxybenzene is electrophilic aromatic substitution using a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS). The reaction would likely proceed by dissolving 1,4-dipropoxybenzene in a suitable inert solvent, followed by the addition of the chlorinating agent, possibly with a catalyst.

Another potential route could start from chlorohydroquinone (B41787) (2-chloro-1,4-benzenediol). chemeo.comchembk.com This intermediate could then undergo a double Williamson ether synthesis with a propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane) in the presence of a base to yield this compound.

A patent mentions the synthesis of 1,4-dipropoxybenzene, which could serve as a precursor. epo.org

Research Findings and Applications

While specific, in-depth research articles solely focused on this compound are not abundant in the public domain, its structural motifs are found in more complex molecules that are the subject of investigation. For example, related alkoxy- and halo-substituted benzene derivatives are key components in the synthesis of liquid crystals, polymers, and pharmaceutical intermediates. The chloro- and alkoxy- groups can be manipulated in various ways. The chlorine atom can be replaced via nucleophilic aromatic substitution or participate in cross-coupling reactions, while the alkoxy groups can be cleaved to phenols, which can then be further functionalized.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1,4-dipropoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClO2/c1-3-7-14-10-5-6-12(11(13)9-10)15-8-4-2/h5-6,9H,3-4,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWQFWWUXVCCQSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC(=C(C=C1)OCCC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90427247 | |

| Record name | 2-chloro-1,4-dipropoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916791-98-5 | |

| Record name | 2-Chloro-1,4-dipropoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=916791-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-chloro-1,4-dipropoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Characterization of 2 Chloro 1,4 Dipropoxybenzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy stands as a cornerstone for the definitive structural analysis of organic molecules, providing unparalleled insight into the chemical environment of individual nuclei. For 2-Chloro-1,4-dipropoxybenzene, a combination of one-dimensional and multi-dimensional NMR techniques offers a complete picture of its atomic framework.

Based on established principles and data from analogous compounds such as 2-chloro-1,4-dimethoxybenzene (B1200979), the predicted ¹H and ¹³C NMR spectral data for this compound dissolved in a standard solvent like CDCl₃ are presented below. chemicalbook.com The aromatic region of the ¹H NMR spectrum is expected to display a characteristic pattern for a 1,2,4-trisubstituted benzene (B151609) ring. The propoxy groups will exhibit distinct signals for the methylene (B1212753) and methyl protons, with coupling patterns providing clear evidence of their connectivity.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-3 | 6.95 | d | 2.5 |

| H-5 | 6.85 | dd | 8.8, 2.5 |

| H-6 | 7.10 | d | 8.8 |

| O-CH₂ (C1) | 3.95 | t | 6.5 |

| O-CH₂ (C4) | 3.90 | t | 6.5 |

| CH₂ (middle) | 1.80 | sextet | 7.0 |

| CH₃ | 1.05 | t | 7.5 |

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 | 153.0 |

| C-2 | 115.0 |

| C-3 | 118.0 |

| C-4 | 149.0 |

| C-5 | 116.0 |

| C-6 | 120.0 |

| O-CH₂ | 70.0 |

| CH₂ (middle) | 22.5 |

| CH₃ | 10.5 |

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Probing Connectivity

To unambiguously assign the proton and carbon signals and confirm the molecular structure, multi-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the adjacent aromatic protons (H-5 and H-6) and within the propoxy chains (O-CH₂ with the middle CH₂, and the middle CH₂ with the terminal CH₃). youtube.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This technique would definitively link each proton signal to its corresponding carbon signal, for instance, the aromatic protons to their respective aromatic carbons and the protons of the propoxy groups to their directly attached carbons. youtube.com

Solid-State NMR Applications in Crystal Structure Analysis

While solution-state NMR provides data on the molecule's average conformation, solid-state NMR (ssNMR) can offer insights into the structure and packing of the compound in its crystalline form. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) can provide high-resolution ¹³C spectra of the solid material. These spectra can reveal information about molecular symmetry and intermolecular interactions within the crystal lattice, which may not be apparent in solution.

Vibrational Spectroscopy for Molecular Conformation and Bonding Analysis

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to the types of chemical bonds and functional groups present, offering a molecular "fingerprint." scielo.brresearchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Fingerprinting

FTIR spectroscopy is an excellent tool for identifying the characteristic functional groups within this compound. The presence of specific absorption bands in the infrared spectrum confirms the key structural components.

Predicted FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3100-3000 | Aromatic C-H stretch | Medium-Weak |

| 2960-2850 | Aliphatic C-H stretch (propoxy) | Strong |

| 1590, 1490 | Aromatic C=C ring stretch | Medium |

| 1250-1200 | Aryl-O-C asymmetric stretch | Strong |

| 1050-1000 | Aryl-O-C symmetric stretch | Strong |

| 850-750 | C-Cl stretch | Medium-Strong |

| 820 | C-H out-of-plane bending (1,2,4-subst.) | Strong |

The strong absorptions corresponding to the C-H stretches of the propoxy groups and the characteristic aryl-ether stretches would be prominent features of the FTIR spectrum.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the precise molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

The high-resolution mass spectrum (HRMS) would show the molecular ion peak [M]⁺ and an [M+2]⁺ peak with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. youtube.com The exact mass measurement from HRMS would allow for the unambiguous determination of the molecular formula, C₁₂H₁₇ClO₂.

Electron impact (EI) ionization would cause the molecule to fragment in a predictable manner. The analysis of these fragments provides valuable structural information.

Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Notes |

| 230/232 | [C₁₂H₁₇ClO₂]⁺ | Molecular ion peak ([M]⁺) |

| 187/189 | [M - C₃H₇]⁺ | Loss of a propyl radical |

| 159/161 | [M - OC₃H₇]⁺ | Loss of a propoxy radical |

| 145/147 | [M - C₃H₇ - C₃H₆]⁺ | Subsequent loss of propene |

The fragmentation pattern is expected to be dominated by the cleavage of the ether linkages, leading to the loss of propyl or propoxy radicals, which are common fragmentation pathways for alkyl aryl ethers. nih.govmiamioh.eduyoutube.com

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. Unlike nominal mass spectrometry, which measures mass-to-charge ratio (m/z) to the nearest integer, HRMS can measure m/z to several decimal places. This precision allows for the calculation of a unique elemental formula, as the exact mass of a molecule is determined by the sum of the exact masses of its constituent isotopes.

For this compound, the molecular formula is C₁₂H₁₇ClO₂. By summing the exact masses of the most abundant isotopes of carbon (¹²C), hydrogen (¹H), chlorine (³⁵Cl), and oxygen (¹⁶O), the theoretical monoisotopic mass can be calculated with high precision. This calculated exact mass serves as a benchmark for comparison against experimental HRMS data. The presence of chlorine is readily identifiable by its characteristic isotopic pattern, with ³⁵Cl and ³⁷Cl occurring in an approximate ratio of 3:1, leading to a distinct M+2 peak in the mass spectrum.

Table 1: Theoretical HRMS Data for this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₇ClO₂ |

| Monoisotopic Mass (for ³⁵Cl) | 228.08661 u |

| Monoisotopic Mass (for ³⁷Cl) | 230.08366 u |

| Elemental Composition (by mass) | C: 62.99%, H: 7.49%, Cl: 15.49%, O: 14.00% |

This table presents theoretical data calculated from the molecular formula.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) is an essential technique for structural elucidation, providing detailed insight into the connectivity of a molecule by analyzing its fragmentation patterns. nih.gov In an MS/MS experiment, precursor ions (such as the protonated molecule [M+H]⁺) are selected and subjected to collision-induced dissociation (CID), causing them to break apart into smaller product ions. The analysis of these fragments helps to piece together the original structure. nih.govresearchgate.net

While specific experimental MS/MS data for this compound is not available, its fragmentation pathways can be predicted based on established chemical principles for aromatic ethers, alkyl halides, and substituted benzenes. youtube.com The primary fragmentation events are expected to involve the two propoxy side chains.

Common fragmentation pathways would likely include:

Loss of Propene: A common fragmentation for ethers is the cleavage of the C-O bond with a hydrogen transfer, leading to the loss of a neutral propene (C₃H₆) molecule. This can occur for one or both propoxy groups.

Cleavage of the Propyl Group: Direct cleavage of the C-C bonds within the propyl chain can lead to the loss of ethyl or methyl radicals.

Benzylic Cleavage: While not a primary benzylic carbon, cleavage adjacent to the oxygen atom can lead to resonance-stabilized ions. youtube.com

Table 2: Predicted MS/MS Fragmentation Ions for [C₁₂H₁₇ClO₂ + H]⁺

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

| 229.09 | 187.05 | C₃H₆ (Propene) | Ion of 2-chloro-4-propoxyphenol |

| 229.09 | 145.01 | 2 x C₃H₆ (Propene) | Ion of 2-chlorohydroquinone |

| 187.05 | 145.01 | C₃H₆ (Propene) | Ion of 2-chlorohydroquinone |

This table outlines plausible fragmentation pathways based on the chemical structure.

X-ray Diffraction Studies for Crystal and Molecular Structure

Single-Crystal X-ray Diffraction Analysis of this compound

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. mdpi.com The technique involves passing a beam of X-rays through a single, high-quality crystal. The X-rays are diffracted by the electron clouds of the atoms in a predictable pattern, which is recorded by a detector. Analysis of this diffraction pattern allows for the calculation of the electron density map of the crystal, revealing the precise position of each atom. nih.gov

An SCXRD analysis of this compound would provide invaluable structural information, including:

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule.

Crystal Packing: Details on how individual molecules are arranged within the crystal lattice, including intermolecular interactions like van der Waals forces or potential weak hydrogen bonds. esrf.fr

Stereochemistry: Unambiguous determination of the molecule's three-dimensional shape.

As of now, a published single-crystal X-ray structure for this compound is not available in crystallographic databases.

Powder X-ray Diffraction for Polymorph Analysis

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to characterize the crystalline nature of a bulk sample. mdpi.com Unlike SCXRD, which requires a single crystal, PXRD analyzes a powder containing a large number of randomly oriented microcrystals. The resulting diffraction pattern, or diffractogram, is a plot of X-ray intensity versus the diffraction angle (2θ) and serves as a unique fingerprint for a specific crystalline solid. rigaku.com

PXRD is the primary tool for identifying and characterizing polymorphs—different crystalline forms of the same compound. researchgate.net Polymorphs can have distinct physical properties, and their control is crucial in industries such as pharmaceuticals. nih.govmdpi.com A PXRD study of this compound would be necessary to determine if it can exist in multiple polymorphic forms. Each polymorph would produce a distinct diffraction pattern, allowing for their identification and quantification in a bulk sample. Currently, no studies on the potential polymorphism of this compound have been reported.

Advanced Spectroscopic Probes for Electronic Structure

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. libretexts.org When a molecule absorbs light of a specific wavelength, an electron is promoted from a lower-energy molecular orbital to a higher-energy one. The wavelengths of absorption are characteristic of the molecule's structure, particularly the presence of chromophores (light-absorbing groups) and auxochromes (groups that modify the absorption of chromophores).

The this compound molecule contains a substituted benzene ring, which acts as the primary chromophore. The electronic transitions are primarily associated with the π-electron system of the aromatic ring. The oxygen atoms of the propoxy groups and the chlorine atom possess non-bonding electrons (n-electrons) and act as auxochromes.

The expected electronic transitions for this molecule are:

π → π* Transitions: These are high-intensity absorptions arising from the excitation of electrons from the π bonding orbitals of the benzene ring to the π* antibonding orbitals. These transitions are characteristic of aromatic systems. youtube.com

n → π* Transitions: These lower-intensity transitions involve the promotion of a non-bonding electron from an oxygen or chlorine atom to a π* antibonding orbital of the aromatic ring. youtube.com

The propoxy and chloro substituents are expected to cause a bathochromic shift (a shift to longer wavelengths) of the benzene π → π* absorptions due to the extension of the conjugated system by the lone pairs on oxygen and chlorine.

Table 3: Expected Electronic Transitions for this compound

| Transition Type | Orbitals Involved | Associated Structural Feature | Expected Intensity |

| π → π | π (bonding) → π (antibonding) | Aromatic Ring | High |

| n → π | n (non-bonding) → π (antibonding) | O/Cl atoms and Aromatic Ring | Low |

This table summarizes the types of electronic transitions predicted for the molecule based on its structure.

Photoelectron Spectroscopy (e.g., XPS, UPS) for Electronic State Characterization

A comprehensive search of scientific literature and chemical databases did not yield specific experimental or theoretical photoelectron spectroscopy data (X-ray Photoelectron Spectroscopy, XPS; Ultraviolet Photoelectron Spectroscopy, UPS) for the compound this compound.

Photoelectron spectroscopy is a powerful technique used to investigate the electronic structure of molecules. XPS provides information on core-level electron binding energies, which is useful for determining the elemental composition and chemical environment of atoms within a molecule. UPS probes the valence-level electronic states, offering insights into the molecular orbitals involved in chemical bonding.

Therefore, a detailed analysis of the electronic state characterization of this compound using photoelectron spectroscopy is not possible at this time due to the absence of published research findings. Further experimental and computational studies are required to elucidate the core and valence electronic states of this particular compound.

Chemical Reactivity and Mechanistic Investigations of 2 Chloro 1,4 Dipropoxybenzene

Palladium-Catalyzed Cross-Coupling Reactions of the Chloroaryl Moiety

Palladium-catalyzed cross-coupling reactions are fundamental in the formation of carbon-carbon and carbon-heteroatom bonds. The chloro group of 2-Chloro-1,4-dipropoxybenzene serves as a potential handle for such transformations.

Suzuki-Miyaura Coupling with Boronic Acid Derivatives

The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl compounds through the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst and a base. While this reaction is well-established for a wide range of aryl chlorides, specific studies employing this compound as the substrate are not documented in the scientific literature. Therefore, no data on optimized reaction conditions, catalyst systems, or yields for the coupling of this specific compound with boronic acid derivatives can be provided.

Heck Coupling Reactions with Alkenes

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. The reactivity of aryl chlorides in the Heck reaction is often lower than that of bromides or iodides, requiring more active catalyst systems. However, there is no available research detailing the Heck coupling of this compound with any alkene, precluding a discussion of its specific reactivity or the presentation of any experimental data.

Sonogashira Coupling with Terminal Alkynes

The Sonogashira coupling is a powerful tool for the synthesis of aryl alkynes from aryl halides and terminal alkynes, typically using a palladium catalyst and a copper(I) co-catalyst. The successful coupling of aryl chlorides in this reaction is well-documented. Nevertheless, a review of the literature does not yield any examples of the Sonogashira coupling being performed with this compound.

Negishi Coupling with Organozinc Reagents

The Negishi coupling utilizes organozinc reagents to couple with aryl halides in the presence of a palladium or nickel catalyst. This reaction is known for its high functional group tolerance and its ability to couple challenging substrates, including some aryl chlorides. Despite its utility, there are no published reports on the Negishi coupling of this compound.

Stille Coupling with Organotin Reagents

The Stille coupling involves the reaction of an aryl halide with an organotin compound, catalyzed by palladium. While a versatile method for carbon-carbon bond formation, specific applications of the Stille coupling to this compound have not been reported.

Nucleophilic Aromatic Substitution (SNAr) Pathways at the Chlorinated Position

Nucleophilic aromatic substitution is a key reaction for the introduction of nucleophiles onto an aromatic ring, replacing a leaving group such as a halogen. The success of this reaction is highly dependent on the electronic nature of the aromatic ring.

The presence of two electron-donating propoxy groups on the benzene (B151609) ring of this compound would be expected to deactivate the ring towards nucleophilic attack. SNAr reactions are generally favored by the presence of strong electron-withdrawing groups at the ortho and para positions to the leaving group, which stabilize the intermediate Meisenheimer complex. Given the electron-rich nature of the dipropoxybenzene ring, it is anticipated that this compound would be a poor substrate for SNAr reactions under standard conditions. However, without experimental data from the scientific literature, it is not possible to definitively comment on its reactivity or to provide any mechanistic insights based on empirical evidence.

Mechanism and Scope of SNAr Reactions with Various Nucleophiles

Nucleophilic Aromatic Substitution (SNAr) is a key reaction for aryl halides. wikipedia.org Unlike SN1 and SN2 reactions, the SNAr mechanism does not proceed on an sp²-hybridized carbon due to the instability of the resulting phenyl cation and the steric hindrance of the benzene ring. wikipedia.orgck12.org Instead, it typically follows a two-step addition-elimination pathway. libretexts.orguomustansiriyah.edu.iq

The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group (in this case, the chloro substituent). This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com This initial step is generally the rate-determining step as it involves the temporary loss of aromaticity. uomustansiriyah.edu.iqyoutube.com In the second, faster step, the leaving group (chloride ion) is eliminated, which restores the aromaticity of the ring. youtube.com

The SNAr reaction is significantly facilitated by the presence of strong electron-withdrawing groups (EWGs), such as nitro groups, at the ortho and/or para positions relative to the leaving group. ck12.orgyoutube.com These groups activate the ring towards nucleophilic attack by withdrawing electron density and stabilizing the negatively charged Meisenheimer complex. youtube.comyoutube.com this compound lacks such strong activating groups. The propoxy groups are electron-donating, which generally deactivates the ring toward nucleophilic attack. Consequently, SNAr reactions on this substrate typically require harsh conditions or very strong nucleophiles to proceed efficiently. ck12.org The scope of the reaction can include a variety of nucleophiles, as detailed in Table 1.

Table 1: Potential Nucleophiles for SNAr Reactions with this compound

| Nucleophile Class | Specific Example | Reagent Example |

|---|---|---|

| Alkoxides | Methoxide (B1231860) | Sodium methoxide (NaOCH₃) |

| Hydroxides | Hydroxide (B78521) | Sodium hydroxide (NaOH) |

| Amines | Ammonia, Alkylamines | NH₃, RNH₂ |

Influence of Alkoxy Groups on SNAr Reactivity

In the context of SNAr, this net electron-donating character increases the electron density of the aromatic ring, making it less electrophilic and thus less susceptible to attack by nucleophiles. youtube.com Furthermore, EDGs are less effective at stabilizing the negative charge of the intermediate Meisenheimer complex compared to EWGs. youtube.com An electron-withdrawing group at the ortho or para position can delocalize the negative charge onto itself, a stabilizing effect the propoxy groups cannot provide. youtube.com Therefore, the presence of the two propoxy groups renders this compound significantly less reactive in SNAr reactions than aryl halides that are substituted with groups like nitro or cyano. ck12.orgyoutube.com

Electrophilic Aromatic Substitution (EAS) Reactions of the Benzene Ring

Electrophilic Aromatic Substitution (EAS) involves the reaction of an electrophile with the electron-rich benzene ring, leading to the replacement of a hydrogen atom. masterorganicchemistry.comuci.edu The regiochemical outcome of these reactions on substituted benzenes is determined by the directing effects of the substituents already present on the ring. pressbooks.publibretexts.org

Regioselectivity Directing Effects of Propoxy and Chloro Substituents

The regioselectivity of EAS reactions on this compound is a result of the combined directing effects of the three substituents. These effects are summarized in Table 2.

Propoxy Groups (-OPr): Alkoxy groups are powerful activating substituents and are ortho-, para-directors. libretexts.orglibretexts.org They activate the ring towards electrophilic attack by donating electron density through resonance, which stabilizes the positively charged intermediate (the sigma complex or arenium ion). libretexts.org

Chloro Group (-Cl): Halogens are a unique class of substituents. They are deactivating due to their strong inductive electron withdrawal but are ortho-, para-directing because their lone pairs can stabilize the sigma complex through resonance when the attack occurs at the ortho or para positions. pressbooks.publibretexts.orgyoutube.com

When multiple substituents are present, the directing effect is controlled by the most powerful activating group. masterorganicchemistry.com In this molecule, the two propoxy groups are strong activators, while the chloro group is a weak deactivator. Therefore, the propoxy groups will primarily determine the position of electrophilic attack.

The available positions for substitution are C3, C5, and C6.

The propoxy group at C1 directs to C6 (ortho).

The propoxy group at C4 directs to C3 and C5 (ortho).

The chloro group at C2 directs to C6 (ortho) and C5 (para).

Considering these influences, positions 3, 5, and 6 are all activated.

Position 5: Activated by being ortho to the C4-propoxy group and para to the C2-chloro group.

Position 3: Activated by being ortho to the C4-propoxy group.

Position 6: Activated by being ortho to the C1-propoxy group and ortho to the C2-chloro group. However, this position is sterically hindered by two adjacent substituents.

Therefore, electrophilic attack is most likely to occur at positions 3 and 5, potentially leading to a mixture of regioisomeric products. The precise ratio would depend on the specific reaction conditions and the steric bulk of the incoming electrophile.

Table 2: Summary of Substituent Directing Effects in EAS

| Substituent | Position | Activating/Deactivating | Directing Effect |

|---|---|---|---|

| Propoxy (-OPr) | 1 and 4 | Strongly Activating | Ortho, Para |

Nitration, Sulfonation, and Halogenation Reactions

Specific EAS reactions on this compound would follow the regioselectivity patterns established above. The primary products would result from substitution at the electronically favored and sterically accessible C3 and C5 positions.

Table 3: Common EAS Reactions and Predicted Products

| Reaction | Reagents | Electrophile | Predicted Major Products |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ (Nitronium ion) | 2-Chloro-1,4-dipropoxy-5-nitrobenzene and 2-Chloro-1,4-dipropoxy-3-nitrobenzene |

| Sulfonation | Fuming H₂SO₄ or SO₃ | SO₃ | 3-Chloro-2,5-dipropoxybenzenesulfonic acid and 5-Chloro-2,4-dipropoxybenzenesulfonic acid |

| Halogenation | Br₂ / FeBr₃ or Cl₂ / AlCl₃ | Br⁺ or Cl⁺ | 1-Bromo-2-chloro-3,6-dipropoxybenzene and 1-Bromo-3-chloro-2,5-dipropoxybenzene |

Reductive Dehalogenation of this compound

Reductive dehalogenation is a process that replaces a halogen substituent on an aromatic ring with a hydrogen atom. This transformation is valuable for removing a directing group after it has served its synthetic purpose or for synthesizing the corresponding dehalogenated compound.

Catalytic Hydrogenation Methods

A common and efficient method for the reductive dehalogenation of aryl chlorides is catalytic hydrogenation. This method involves treating the substrate with a source of hydrogen in the presence of a metal catalyst.

The reaction typically proceeds by adsorbing the aryl chloride onto the surface of the catalyst. The carbon-chlorine bond is cleaved, and hydrogen atoms are added to form the dehalogenated product and hydrogen chloride. Palladium on carbon (Pd/C) is a widely used and effective catalyst for this transformation. Hydrogen gas (H₂) is the most common hydrogen source, although transfer hydrogenation using molecules like ammonium (B1175870) formate (B1220265) or cyclohexene (B86901) can also be employed. The reaction converts this compound into 1,4-dipropoxybenzene (B1597266).

Table 4: Typical Conditions for Catalytic Hydrogenation

| Component | Example | Role |

|---|---|---|

| Substrate | This compound | The molecule to be reduced |

| Catalyst | 5-10% Palladium on Carbon (Pd/C) | Provides a surface for the reaction |

| Hydrogen Source | Hydrogen Gas (H₂) | The reducing agent |

| Solvent | Ethanol, Methanol, Ethyl Acetate | Dissolves the substrate |

| Base (Optional) | Sodium acetate, Triethylamine | Neutralizes the HCl byproduct |

Reductive Elimination Pathways

Reductive elimination is a fundamental step in organometallic chemistry, often concluding catalytic cycles by forming a new covalent bond between two ligands and reducing the oxidation state of the metal center. wikipedia.org For a molecule like this compound to participate in such a pathway, it would first need to engage with a transition metal center, typically through oxidative addition, forming an organometallic complex. The subsequent reductive elimination would then involve the formation of a new bond, for instance, between the aryl group and another ligand attached to the metal.

The mechanism of reductive elimination is the microscopic reverse of oxidative addition. umb.edulibretexts.org Several pathways are possible, with the most common being a concerted, three-centered transition state that proceeds with retention of stereochemistry. wikipedia.orgumb.edu For this to occur from an organometallic complex derived from this compound, the two groups destined for elimination—the this compound moiety and another ligand (e.g., an alkyl, aryl, or hydride group)—must be positioned cis to each other on the metal center. wikipedia.orglibretexts.org If the ligands are trans, an isomerization to the cis conformation must precede the elimination. umb.edu

The rate and feasibility of reductive elimination are influenced by several factors, including the nature of the metal, its ligands, and the steric and electronic properties of the eliminating groups. libretexts.org For instance, sterically bulky ligands can accelerate reductive elimination by relieving steric strain in the transition state. libretexts.org The formation of C-C and C-H bonds through reductive elimination is a common product-forming step in many catalytic cross-coupling reactions. While direct studies on this compound are not prevalent, the principles governing C(aryl)-C and C(aryl)-H bond-forming reductive eliminations from palladium, nickel, and other transition metal complexes would apply.

Alternative, non-concerted mechanisms, such as those involving SN2 or radical pathways, are also possible, though less common. wikipedia.org The specific pathway is highly dependent on the metal complex and reaction conditions. For example, studies on gold(III) complexes have shown that the identity of halide ligands can dramatically influence the selectivity between C(aryl)–X and C(aryl)–CF₃ reductive elimination pathways. nih.gov

Table 1: Key Factors Influencing Reductive Elimination Pathways

| Factor | Influence on Reductive Elimination | General Trend/Observation |

|---|---|---|

| Ligand Geometry | The groups to be eliminated must be cis to one another for a concerted mechanism. wikipedia.orglibretexts.org | Trans complexes must first isomerize to cis, which can be a rate-limiting step. umb.edu |

| Steric Hindrance | Bulky ligands can promote reductive elimination by relieving steric strain in the product. libretexts.org | Rates of elimination often follow the trend: C–C > C–H > H–H, partly due to steric release. libretexts.org |

| Metal Center | The nature of the metal and its oxidation state are critical. The reaction is common for d8 metals like Pd(II) and d6 metals like Pt(IV). wikipedia.org | Electron-rich metal centers generally favor oxidative addition, while electron-poor centers favor reductive elimination. |

| Coordination Number | Reductive elimination is often faster from lower-coordinate complexes (e.g., five-coordinate vs. six-coordinate octahedral). wikipedia.orglibretexts.org | Ligand dissociation can precede elimination to generate a more reactive, lower-coordinate intermediate. umb.edu |

Oxidative Transformations of the Alkoxy Groups and Aromatic Ring

The presence of two activating propoxy groups and a deactivating chloro substituent makes the aromatic ring of this compound susceptible to various oxidative transformations. These can involve either the cleavage of the ether linkages or the oxidation of the aromatic ring itself.

The ether linkages of the propoxy groups in this compound can be cleaved under oxidative conditions. This process, known as oxidative O-dealkylation, is a common metabolic pathway for xenobiotics and can also be achieved chemically or enzymatically. Fungal peroxygenases, for example, are known to catalyze the H₂O₂-dependent cleavage of various ethers. nih.gov The mechanism often involves the abstraction of a hydrogen atom from the α-carbon of the alkyl group (the carbon adjacent to the ether oxygen), a process that exhibits a significant kinetic isotope effect. nih.gov This initial step leads to the formation of an unstable hemiacetal intermediate, which then spontaneously decomposes to yield a phenol (B47542) and an aldehyde (propanal in this case).

Alternatively, certain transition metal complexes can cleave C(sp³)–O bonds through pathways that begin with the oxidative addition of an adjacent C–H bond. researchgate.net While the net reaction appears to be an insertion into the C–O bond, the mechanism proceeds through C–H activation. For the propoxy groups, this could involve the activation of a C–H bond on the methylene (B1212753) or methyl group, followed by rearrangement and elimination steps.

The benzene ring of this compound is activated towards oxidation by the two electron-donating propoxy groups. Oxidation can be initiated by radical species like the hydroxyl radical (HO•), which can add to the aromatic ring. nih.gov This addition forms a hydroxycyclohexadienyl radical intermediate. nih.gov In the presence of oxygen, this radical can react further to form a peroxy radical, which can then undergo several reactions. nih.gov One pathway involves the elimination of a hydroperoxyl radical (HO₂•) to produce a hydroxylated aromatic compound. nih.gov Another pathway can lead to the formation of a bicyclic peroxide intermediate that subsequently undergoes ring cleavage. nih.gov

Enzymatic systems, such as those involving lignin (B12514952) peroxidase (LiP), can oxidize substituted dimethoxybenzenes. nih.gov A close analog, 2-chloro-1,4-dimethoxybenzene (B1200979), is oxidized by LiP primarily to 2-chloro-1,4-benzoquinone (B1222853). nih.gov This transformation proceeds via a one-electron oxidation of the aromatic ring to form a cation radical. This highly reactive intermediate is then attacked by water, ultimately leading to demethylation and oxidation to the corresponding quinone. It is plausible that this compound would follow a similar pathway, yielding 2-chloro-1,4-benzoquinone and propanol (B110389). The electron-withdrawing nature of the chlorine atom increases the ionization potential of the molecule, making the initial one-electron oxidation more difficult compared to the non-chlorinated analog. nih.gov

Table 2: Potential Products of Oxidative Transformations

| Reaction Type | Key Intermediate | Potential Product(s) | Relevant Mechanism/Observation |

|---|---|---|---|

| Oxidative Cleavage of Ether | Hemiacetal | 2-Chloro-4-propoxyphenol, Propanal | Proceeds via hydrogen abstraction from the α-carbon of the propoxy group. nih.gov |

| Aromatic Ring Oxidation | Aryl Cation Radical | 2-Chloro-1,4-benzoquinone | Analogous to the enzymatic oxidation of 2-chloro-1,4-dimethoxybenzene. nih.gov |

| Aromatic Ring Oxidation | Hydroxycyclohexadienyl Radical | Hydroxylated derivatives, Ring-cleavage products | Involves attack by radical species like HO•. nih.gov |

Computational and Theoretical Investigations of 2 Chloro 1,4 Dipropoxybenzene

Quantum Chemical Calculations for Molecular Geometry and Conformational Analysis

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For a molecule like 2-chloro-1,4-dipropoxybenzene, which possesses flexible propoxy side chains, conformational analysis is crucial to identify the various possible spatial arrangements (conformers) and their relative energies. nih.govnih.gov

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. dntb.gov.uaresearchgate.net It provides a good balance between accuracy and computational cost, making it a standard tool for geometry optimization. dntb.gov.ua In a typical DFT study, the geometry of this compound would be optimized to find the structure with the lowest energy. This process yields precise information on bond lengths, bond angles, and dihedral angles.

For example, calculations on related substituted benzene (B151609) molecules provide expected ranges for bond lengths and angles. nih.govresearchgate.net The C-Cl bond length, the C-O bonds of the ether groups, and the geometry of the benzene ring would be key parameters determined in such a study.

Table 1: Representative Geometric Parameters from DFT Calculations on Analogous Aromatic Compounds Note: This data is illustrative and based on calculations for similar substituted benzene molecules, not this compound itself.

| Parameter | Typical Value (Angstrom, Å) | Parameter | Typical Value (Degrees, °) |

| C-C (aromatic) | 1.38 - 1.43 | C-C-C (aromatic) | 119 - 121 |

| C-Cl | ~1.74 | C-C-Cl | ~120 |

| C-O | ~1.36 | C-C-O | ~120 |

| C-H | ~1.09 |

Ab Initio Methods for High-Accuracy Geometries

Ab initio (Latin for "from the beginning") methods are another class of quantum chemical calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data. researchgate.net Methods like Hartree-Fock (HF) fall into this category. karazin.ua While often more computationally demanding than DFT, ab initio methods can provide highly accurate geometric data, which is valuable for benchmarking results from other methods. researchgate.net Comparing the optimized geometries from both DFT and ab initio calculations helps to validate the computational results and provide a more comprehensive understanding of the molecule's structure. researchgate.netkarazin.ua

Electronic Structure and Reactivity Descriptors

Beyond molecular geometry, computational methods can elucidate the electronic structure of this compound, which is key to understanding its chemical reactivity. Various calculated descriptors can predict how and where the molecule is likely to react.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, defining the molecule's nucleophilic character. youtube.commalayajournal.org Conversely, the LUMO is the innermost empty orbital and acts as an electron acceptor, governing the molecule's electrophilic character. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.orgresearchgate.net A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more polarizable and reactive. researchgate.net For substituted chlorobenzenes, these energy values are typically calculated to predict their reactivity. researchgate.netresearchgate.net

Table 2: Illustrative Frontier Orbital Energies from DFT Calculations on a Related Chlorinated Aromatic Molecule Note: This data is representative and not specific to this compound.

| Orbital | Energy (eV) | Description |

| HOMO | -5.28 | Highest Occupied Molecular Orbital (Electron Donor) |

| LUMO | -1.27 | Lowest Unoccupied Molecular Orbital (Electron Acceptor) |

| HOMO-LUMO Gap (ΔE) | 4.01 | Indicator of Chemical Stability and Reactivity |

Electrostatic Potential Surfaces and Charge Distribution

A Molecular Electrostatic Potential (MEP or ESP) surface is a visual representation of the charge distribution around a molecule. malayajournal.org It is mapped onto the molecule's surface and color-coded to indicate different electrostatic potential regions. These maps are invaluable for predicting the sites of electrophilic and nucleophilic attack. malayajournal.orgresearchgate.net

Red Regions : Indicate areas of negative electrostatic potential, rich in electrons. These are typically associated with lone pairs on electronegative atoms like oxygen and chlorine and are susceptible to electrophilic attack.

Blue Regions : Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack.

Green Regions : Represent neutral or non-polar areas.

For this compound, the MEP surface would be expected to show negative potential (red) around the oxygen atoms of the propoxy groups and the chlorine atom due to their high electronegativity. The hydrogen atoms of the alkyl chains would likely exhibit a positive potential (blue). Such analysis has been performed on similar molecules like 2,5-dichloro-1,4-benzoquinone (B146525) to understand their intermolecular interactions. nih.govresearchgate.netresearchgate.net

While FMO theory provides a general overview of reactivity, Fukui functions offer a more detailed, atom-centered perspective. researchgate.net Derived from DFT, these functions quantify the change in electron density at a specific atomic site when an electron is added to or removed from the molecule. mdpi.com This allows for the precise identification of the most reactive atoms within the molecule for different types of reactions. researchgate.net

The primary Fukui functions are:

f(r)+ : For nucleophilic attack (electron acceptance), indicating the site where an additional electron would most likely reside.

f(r)- : For electrophilic attack (electron donation), highlighting the site from which an electron is most easily removed.

f(r)0 : For radical attack.

By calculating these indices for each atom in this compound, one could predict with high confidence which carbon atom on the benzene ring or which heteroatom is the most probable site for a given chemical attack. mdpi.comresearchgate.net

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling serves as a powerful tool for elucidating the intricate details of chemical reaction mechanisms, providing insights that are often inaccessible through experimental means alone. For reactions involving this compound, computational approaches can map out the energetic landscape, identify key intermediates, and characterize the transition states that connect them. This allows for a detailed, step-by-step understanding of how reactants are converted into products.

Transition State Search for Elementary Reactions

The transition state (TS) is a critical point on the potential energy surface, representing the highest energy barrier that must be overcome for a reaction to proceed. stackexchange.com Identifying the geometry and energy of the TS is paramount for calculating reaction rates and understanding the factors that control reactivity. For an elementary reaction step, such as the attack of an electrophile on the this compound ring, computational methods are employed to locate this first-order saddle point.

Methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method, or Eigenvector Following algorithms are commonly used. stackexchange.com These calculations begin with an initial guess of the transition state geometry, which can be constructed based on chemical intuition or derived from scans of the potential energy surface. The algorithm then iteratively refines this structure until a true transition state is located, confirmed by the presence of a single imaginary vibrational frequency corresponding to the motion along the reaction coordinate. scm.com

For a hypothetical electrophilic nitration of this compound, a transition state search would be performed for the attack of the nitronium ion (NO₂⁺) at each possible position on the aromatic ring. The calculated activation energies for each pathway would reveal the most likely site of substitution, thus explaining the regioselectivity of the reaction.

Table 1: Illustrative Activation Energies for a Hypothetical Electrophilic Substitution This table presents hypothetical data for illustrative purposes, as specific computational studies on this compound were not found.

| Position of Electrophilic Attack | Relative Activation Energy (kcal/mol) |

|---|---|

| C3 | 0.0 |

| C5 | +2.5 |

Potential Energy Surface Mapping for Complex Reaction Pathways

For more complex, multi-step reactions, a broader exploration of the potential energy surface (PES) is necessary. rsc.orgrsc.org The PES is a multidimensional surface that represents the potential energy of a system as a function of the geometric coordinates of its atoms. youtube.com Mapping the PES involves locating all relevant minima (reactants, intermediates, and products) and the transition states that connect them. mdpi.com

This mapping provides a comprehensive picture of the entire reaction pathway. rsc.org Techniques such as Intrinsic Reaction Coordinate (IRC) calculations are performed starting from a located transition state to trace the path downhill to the connected reactant and product minima, confirming the relevance of the TS. stackexchange.com For reactions with multiple possible pathways, this allows for a direct comparison of the energetic profiles, identifying the most favorable route.

In the context of this compound, a PES mapping could be used to investigate, for example, the mechanism of its synthesis or its degradation. By understanding the energies of all intermediates and transition states, one could theoretically predict reaction yields and identify potential byproducts. mdpi.com

Spectroscopic Property Prediction from Theoretical Calculations

Theoretical calculations are an invaluable tool for predicting and interpreting the spectroscopic properties of molecules. By solving the Schrödinger equation for a given molecular structure, it is possible to compute various properties that correspond to different spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy. These predictions can aid in the structural elucidation of new compounds and in the assignment of experimental spectra.

Computational NMR Chemical Shift Prediction

The prediction of NMR chemical shifts is a significant application of computational chemistry. nih.govaps.org The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with Density Functional Theory (DFT), is a widely accepted approach for calculating the isotropic magnetic shielding constants of nuclei. researchgate.net These shielding constants can then be converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

The accuracy of predicted NMR chemical shifts is dependent on the level of theory, the basis set employed, and the inclusion of solvent effects. nih.gov For a molecule like this compound, computational predictions could help in assigning the signals in its ¹H and ¹³C NMR spectra, particularly for the aromatic protons and carbons where the electronic effects of the chloro and dipropoxy substituents create distinct chemical environments.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Chloro-1,4-dimethoxybenzene (B1200979) (as an analogue) Disclaimer: The following data is for 2-Chloro-1,4-dimethoxybenzene, a structural analogue, and is provided for illustrative purposes due to the absence of specific data for this compound. Calculations would typically be performed using a method like B3LYP/6-31G(d).

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (C-O) | 150.2 |

| C2 (C-Cl) | 118.5 |

| C3 (C-H) | 115.8 |

| C4 (C-O) | 149.9 |

| C5 (C-H) | 113.1 |

| C6 (C-H) | 119.6 |

| OCH₃ (at C1) | 56.4 |

Simulated Vibrational Spectra (IR, Raman)

Computational methods can also simulate the vibrational spectra (Infrared and Raman) of molecules. arxiv.org This is achieved by calculating the second derivatives of the energy with respect to the atomic positions, which yields the harmonic vibrational frequencies and their corresponding normal modes. The intensities of IR bands are related to the change in the molecular dipole moment during a vibration, while Raman intensities are related to the change in polarizability. nih.gov

These simulated spectra can be incredibly useful for assigning the vibrational modes observed in experimental spectra. scifiniti.com For this compound, theoretical calculations could help to identify the characteristic stretching and bending frequencies associated with the C-Cl bond, the C-O ether linkages, the propyl chains, and the substituted benzene ring. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values, accounting for anharmonicity and other systematic errors in the computational methods. nih.gov

Table 3: Illustrative Calculated Vibrational Frequencies for a Chloro-dialkoxybenzene Analogue This table presents hypothetical data for illustrative purposes.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Predicted Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch | 2980-2850 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium-Strong |

| C-O Stretch | 1250-1200 | Strong |

Molecular Dynamics Simulations for Conformational Space Exploration

The presence of the two flexible propoxy side chains in this compound gives rise to a complex conformational landscape. Molecular Dynamics (MD) simulations provide a powerful approach to explore this landscape by simulating the atomic motions of the molecule over time. nih.govnih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations generate a trajectory that describes how the positions and velocities of the atoms evolve. youtube.com

This trajectory provides a detailed picture of the accessible conformations of the molecule and the transitions between them. rush.edu Analysis of the MD trajectory can reveal the preferred orientations of the propoxy groups, the distribution of dihedral angles, and the presence of any significant intramolecular interactions. This information is crucial for understanding the relationship between the molecule's structure and its physical and chemical properties.

For this compound, MD simulations could be used to determine the most stable conformers in different environments (e.g., in vacuum or in a solvent). The simulations would involve defining a force field that describes the potential energy of the system as a function of the atomic coordinates. The system would then be simulated for a sufficient length of time to ensure that the conformational space has been adequately sampled. The resulting trajectory can be analyzed to generate properties such as radial distribution functions, root-mean-square deviation (RMSD), and to identify the most populated conformational states.

Solvent Effects on Molecular Conformation and Dynamics

Theoretical investigations into the behavior of halogenated aromatic compounds in various solvents provide a foundational understanding of how the immediate chemical environment can influence molecular properties. While direct computational studies on this compound are not extensively documented in publicly available research, the principles derived from studies on analogous molecules can be applied to hypothesize its behavior. The conductor-like polarizable continuum model (CPCM) is a common method used to study solvent effects, which can reveal reductions in dipole moments when hydrogen atoms on a benzene ring are substituted with halogens. smf.mx

The conformation of molecules like this compound is expected to be influenced by the polarity of the solvent. In polar solvents, it is conceivable that the nitro groups of similar aromatic compounds could experience increased steric hindrance, leading to a twisting of the nitro group relative to the aromatic ring. researchgate.net This suggests that the propoxy groups in this compound might exhibit altered rotational dynamics in solvents of varying polarity. The interplay between the solute and solvent molecules can lead to stabilization of different conformational states. For instance, implicit solvent models in density functional theory (DFT) calculations have shown to provide greater stabilization for transition states in reactions involving halogenated compounds. researchgate.net

The following table outlines the predicted effects of different solvent environments on the molecular properties of a substituted aromatic compound, which can be extrapolated to this compound.

| Solvent Property | Predicted Effect on Molecular Conformation and Dynamics |

| Polarity | May induce twisting of the propoxy groups relative to the benzene ring due to altered steric and electronic interactions. |

| Hydrogen Bonding Capacity | Solvents capable of hydrogen bonding could interact with the oxygen atoms of the propoxy groups, potentially restricting their rotational freedom and influencing the overall molecular shape. |

| Dielectric Constant | A higher dielectric constant of the solvent is expected to better stabilize any charge separation within the molecule, potentially favoring more polar conformers. |

Intermolecular Interactions and Aggregation Behavior

The intermolecular interactions of this compound are governed by a combination of forces, including London dispersion forces, dipole-dipole interactions, and potentially weak hydrogen bonds. The presence of the chlorine atom and the oxygen atoms in the propoxy groups introduces polarity to the molecule, leading to a permanent dipole moment. This allows for dipole-dipole interactions between molecules. youtube.com The aromatic rings also contribute to intermolecular forces through π-π stacking interactions.

Computational methods such as Hirshfeld surface analysis and 2D fingerprint plots are valuable tools for qualitatively and quantitatively analyzing intermolecular interactions in crystalline structures. mdpi.com These methods can help to understand the effect of different functional groups on the nature and extent of these interactions. For instance, in related compounds, the presence of bulky substituents has been shown to influence the adoption of either folded or extended conformations, with energy differences that can be quantified computationally. mdpi.com

The aggregation behavior of this compound in solution will be influenced by the balance of solute-solute and solute-solvent interactions. In non-polar solvents, π-π stacking and other weak intermolecular forces may promote self-assembly and aggregation. In more polar solvents, solute-solvent interactions may dominate, leading to better solvation and less aggregation. The study of how chromophore aggregation influences electronic distribution in excited states can be probed by absorbance spectroscopy, where H-aggregates typically result in hypsochromic shifts and J-aggregates lead to bathochromic shifts. researchgate.net

The following table summarizes the potential intermolecular interactions and their influence on the aggregation of this compound.

| Type of Intermolecular Interaction | Description | Potential Influence on Aggregation |

| Dipole-Dipole Forces | Arise from the permanent dipole moment of the molecule due to the presence of chlorine and oxygen atoms. | Contributes to the overall cohesive forces between molecules, promoting ordered arrangements in the solid state and in non-polar solvents. |

| London Dispersion Forces | Temporary fluctuating dipoles that are present in all molecules. Their strength increases with molecular size and surface area. | A significant contributor to the overall intermolecular attraction, particularly for the non-polar regions of the molecule. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Can lead to the formation of stacked aggregates, especially in solvents that do not strongly interact with the aromatic system. |

| Weak C-H···O/Cl Interactions | Potential for weak hydrogen bonding between the hydrogen atoms of the propoxy groups and the oxygen or chlorine atoms of neighboring molecules. | Can provide additional stability to specific packing arrangements and aggregation motifs. |

Advanced Applications and Derivatization Strategies of 2 Chloro 1,4 Dipropoxybenzene in Materials Science and Organic Synthesis

Polymer Chemistry: A Versatile Monomer in Polymer Design

The structure of 2-Chloro-1,4-dipropoxybenzene suggests its utility as a monomer or a precursor in the synthesis of various functional polymers. The presence of a reactive chlorine atom and the potential for modification of the propoxy groups or the aromatic ring itself opens avenues for its incorporation into polymer backbones or as side-chain functionalities.

Utilization of this compound in Polycondensation Reactions

Polycondensation reactions are a cornerstone of polymer synthesis, involving the step-wise reaction of bifunctional or polyfunctional monomers to form polymers. This compound, with its reactive chloro group, could potentially serve as a monomer in nucleophilic aromatic substitution (SNAr) polycondensation reactions. For this to be feasible, the aromatic ring would typically require activation by electron-withdrawing groups, or the coupling partner would need to be highly nucleophilic.

In a hypothetical polycondensation reaction, this compound could react with a bisphenol or a diamine under conditions that favor SNAr. The propoxy groups, being electron-donating, would generally disfavor this reaction pathway unless strong activating groups are also present on the ring or a suitable catalyst is employed.

Table 1: Hypothetical Polycondensation Reactivity of this compound

| Reaction Type | Potential Co-monomer | Resulting Polymer Linkage | Key Considerations |

| Nucleophilic Aromatic Substitution | Bisphenol A | Aryl Ether | Requires activation of the chloro-leaving group. |

| Nucleophilic Aromatic Substitution | 4,4'-Diaminodiphenyl ether | Aryl Amine | May require harsh reaction conditions or catalysis. |

| Suzuki Polycondensation | Aromatic diboronic acid | Poly(p-phenylene) | Requires conversion of the chloro-group to a more reactive leaving group (e.g., bromo, iodo, or triflate) or a boronic ester. |

Precursor for Conducting Polymers via Aromatic Coupling

Conducting polymers, characterized by their extended π-conjugated systems, are of significant interest for applications in electronics. While benzene (B151609) itself can be polymerized to poly(p-phenylene), a conducting polymer, the direct polymerization of substituted benzenes like this compound is not a common route.

However, it could serve as a precursor for monomers used in well-established aromatic coupling reactions like Suzuki or Stille coupling. For instance, the chloro-substituent could be transformed into a more reactive group (e.g., boronic ester or stannane) to create a monomer suitable for palladium-catalyzed cross-coupling polymerizations. The resulting polymer would feature a poly(p-phenylene) backbone with pendant dipropoxy groups, which could enhance solubility and processability.

Another potential, though less direct, route is its use in the synthesis of precursor monomers for poly(p-phenylene vinylene) (PPV). For instance, it could be a starting material for the synthesis of a substituted dialdehyde (B1249045) or bis(halomethyl)benzene monomer, which are then used in PPV synthesis via routes like the Wittig, Horner-Wadsworth-Emmons, or Gilch polymerizations. wikipedia.orgnih.govrsc.orgresearchgate.netnih.gov

Development of Side-Chain Functionalized Polymers

The propoxy side chains of this compound offer a handle for the development of side-chain functionalized polymers. The terminal methyl groups of the propoxy chains could be functionalized prior to or after polymerization. For example, bromination followed by substitution could introduce a variety of functional groups.

Alternatively, this compound could be used to functionalize existing polymers. A polymer with nucleophilic side chains (e.g., hydroxyl or amino groups) could be reacted with this compound to attach the 2-chloro-1,4-dipropoxy-phenyl moiety as a side group. The utility of such a modification would depend on the desired properties imparted by this specific side chain, such as altered solubility, thermal properties, or refractive index.

Advanced Organic Materials: Precursors for Functional Scaffolds

The unique combination of a halogenated aromatic core and flexible alkoxy chains makes this compound an interesting building block for the synthesis of various functional organic materials.

Synthesis of Liquid Crystalline Materials

The molecular shape of this compound, a substituted benzene ring, is a common feature in the core structures of liquid crystals. While the molecule itself is unlikely to be liquid crystalline, it can serve as a valuable precursor for the synthesis of more complex mesogenic molecules.

The general structure of a liquid crystal molecule consists of a rigid core and one or more flexible terminal chains. This compound could be elaborated into a liquid crystalline material through several synthetic strategies. For example, the chloro group can be substituted with other aromatic rings via cross-coupling reactions to extend the rigid core. The propoxy groups can act as the terminal flexible chains, which are known to influence the melting point and the type of liquid crystalline phase formed. nih.govbeilstein-journals.org

Table 2: Potential Synthetic Routes to Liquid Crystals from this compound

| Synthetic Strategy | Reaction Type | Resulting Structural Feature | Influence on LC Properties |

| Core Elongation | Suzuki or Stille Coupling | Biphenyl or terphenyl core | Increases molecular anisotropy, favoring mesophase formation. |

| Introduction of Linking Groups | Etherification or Esterification | Schiff bases, esters, or azo compounds | Influences the thermal stability and type of mesophase. |

| Modification of Terminal Chains | Not directly applicable | - | The existing propoxy chains promote lower melting points. |

Building Block for Organic Light-Emitting Diode (OLED) Components

In the field of organic electronics, molecules with specific electronic properties are required for the various layers of an OLED, including hole transport layers (HTLs), electron transport layers (ETLs), and emissive layers (EMLs). While there is no direct evidence of this compound being used in OLEDs, its structure contains elements that are common in OLED materials.

The 1,4-dipropoxybenzene (B1597266) unit can be found in the core of some hole-transporting and emissive materials. The alkoxy groups are electron-donating, which can be a desirable property for hole-transporting materials. The chloro-substituent provides a reactive site for further functionalization. For example, it could be used in cross-coupling reactions to attach charge-transporting moieties or to build up a larger conjugated system for an emissive material. Copolymers of oligothiophenes and 1,4-bis(1,3,4-oxadiazol-2-yl)-2,5-dialkoxybenzene have been synthesized, demonstrating that dialkoxybenzene units can be incorporated into emissive polymers with tunable photoluminescence. rsc.org

Table 3: Potential Roles of this compound Derivatives in OLEDs

| OLED Component | Required Properties | Potential Role of the Dipropoxybenzene Core | Synthetic Modification Needed |

| Hole Transport Material (HTM) | Good hole mobility, appropriate HOMO level | Electron-rich core can facilitate hole injection/transport. | Attachment of triarylamine or other hole-transporting groups via the chloro-position. |

| Emissive Material | High photoluminescence quantum yield, desired emission color | Can be part of a larger conjugated system. | Elaboration into a larger, rigid, and planar chromophore. |

| Host Material | High triplet energy, good charge transport | Can serve as a building block for a host molecule. | Synthesis of a molecule with a high bandgap and suitable charge transport characteristics. |

Intermediate for Organic Semiconductor Synthesis

This compound serves as a valuable precursor in the synthesis of organic semiconductors, particularly for derivatives of poly(p-phenylene vinylene) (PPV). The presence of the chloro- and propoxy- substituents on the benzene ring allows for tailored modifications to influence the electronic and physical properties of the resulting polymers. The propoxy groups enhance solubility, a crucial factor for solution-based processing of organic electronic devices, while the chlorine atom provides a reactive site for cross-coupling reactions, which are fundamental to polymer backbone construction.

One potential synthetic route involves the conversion of this compound into a more reactive intermediate, such as a boronic acid or a Grignard reagent. For instance, treatment of this compound with magnesium could yield the corresponding Grignard reagent, 2-(1,4-dipropoxybenzene)magnesium chloride. adichemistry.comsigmaaldrich.comwikipedia.orgresearchgate.netunp.edu.ar This intermediate can then participate in Kumada coupling reactions with a suitable vinyl-containing comonomer.

Alternatively, a Suzuki coupling approach can be employed. This would involve an initial conversion of the chloro- group to a boronic ester via a Miyaura borylation reaction. The resulting 2-(1,4-dipropoxybenzene)boronic acid pinacol (B44631) ester could then be polymerized with a dibromo-vinylene monomer in the presence of a palladium catalyst to yield a poly(2,5-dipropoxy-1,4-phenylenevinylene) derivative. The specific arrangement of the propoxy groups on the phenylenevinylene backbone, dictated by the starting material, influences the polymer's conformation and, consequently, its photophysical properties.

The following table outlines a hypothetical reaction scheme for the synthesis of a PPV derivative using this compound as a starting material.

| Step | Reaction | Reactants | Key Intermediate/Product |

| 1 | Grignard Formation | This compound, Mg, THF | 2-(1,4-dipropoxybenzene)magnesium chloride |

| 2 | Kumada Coupling | 2-(1,4-dipropoxybenzene)magnesium chloride, 1,2-dibromoethene, Ni or Pd catalyst | Poly(2,5-dipropoxy-1,4-phenylenevinylene) |

Catalyst Ligand Synthesis and Coordination Chemistry

The electronic and steric properties of this compound make it an attractive scaffold for the synthesis of specialized ligands for transition metal catalysis. The dipropoxybenzene core can be functionalized to incorporate coordinating moieties like phosphines and N-heterocyclic carbenes (NHCs).

Incorporation into Phosphine (B1218219) Ligands for Transition Metal Catalysis

Phosphine ligands are ubiquitous in transition metal catalysis, and their performance is highly dependent on their steric and electronic characteristics. cfmot.deresearchgate.netsigmaaldrich.comnih.govsigmaaldrich.com this compound can be derivatized to produce novel phosphine ligands with potentially unique catalytic properties.

A common strategy for the synthesis of arylphosphines involves the reaction of an organometallic reagent with a phosphorus halide. cfmot.de To this end, this compound can be first converted to its Grignard reagent, as previously described. adichemistry.comsigmaaldrich.comwikipedia.orgresearchgate.netunp.edu.ar Subsequent reaction with chlorodiphenylphosphine (B86185) (Ph₂PCl) would yield (2,5-dipropoxyphenyl)diphenylphosphine. The propoxy groups in this ligand are expected to enhance its solubility and potentially influence the electronic environment of the metal center it coordinates to.

Alternatively, a lithiation approach could be employed. researchgate.netnih.gov Directed ortho-lithiation of a related dipropoxybenzene derivative, followed by quenching with a phosphorus electrophile, could also lead to the desired phosphine ligand. The steric bulk of the propoxy groups can play a significant role in creating a specific coordination pocket around the metal, thereby influencing the selectivity of the catalytic reaction.

The table below summarizes a potential synthetic route to a phosphine ligand derived from this compound.

| Step | Reaction | Reactants | Product |

| 1 | Grignard Formation | This compound, Mg, THF | 2-(1,4-dipropoxybenzene)magnesium chloride |

| 2 | Phosphination | 2-(1,4-dipropoxybenzene)magnesium chloride, Chlorodiphenylphosphine | (2,5-dipropoxyphenyl)diphenylphosphine |

Precursor for N-Heterocyclic Carbene (NHC) Ligands

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands in organometallic chemistry and catalysis. nih.govbeilstein-journals.orgresearchgate.netscripps.eduresearchgate.net The synthesis of NHC ligands often begins with the N-arylation of an imidazole (B134444) or related heterocycle. This compound can serve as the arylating agent in such a synthesis.

A plausible route would involve a Buchwald-Hartwig amination reaction between this compound and imidazole. wikipedia.orgacsgcipr.orglibretexts.orgorganic-chemistry.orgbeilstein-journals.org This would yield N-(2,5-dipropoxyphenyl)imidazole. Subsequent N-alkylation with a suitable alkyl halide, followed by deprotonation, would generate the free NHC. The electronic-donating nature of the dipropoxy-substituted aryl group would be expected to enhance the electron-donating ability of the resulting NHC ligand, which can have a profound effect on the activity and stability of the corresponding metal complexes.

A summary of a potential synthetic pathway to an NHC ligand is provided in the table below.

| Step | Reaction | Reactants | Key Intermediate/Product |

| 1 | Buchwald-Hartwig Amination | This compound, Imidazole, Pd catalyst, Base | N-(2,5-dipropoxyphenyl)imidazole |